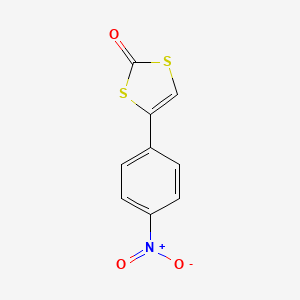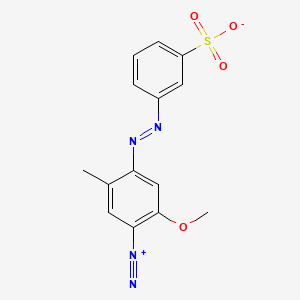
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt is a complex organic compound known for its unique chemical properties and applications. This compound is part of the diazonium salts family, which are widely used in organic synthesis, particularly in the preparation of azo dyes. The presence of the methoxy, methyl, and sulfophenyl groups in its structure contributes to its distinct reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the nitration of an aromatic compound to introduce a nitro group, which is then reduced to an amine. This amine undergoes diazotization using nitrous acid, forming the diazonium salt. The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are meticulously monitored to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, hydroxides, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
科学研究应用
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in labeling and detection techniques due to its ability to form stable azo bonds with proteins and nucleic acids.
Medicine: Research explores its potential in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
作用机制
The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt involves the formation of azo bonds through diazonium coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic sites on other molecules to form stable azo linkages. These reactions are facilitated by the presence of electron-donating groups, such as methoxy and methyl, which enhance the reactivity of the diazonium group.
相似化合物的比较
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar coupling reactions.
2-Methoxy-5-methylbenzenediazonium: A compound with similar substituents but lacking the sulfophenyl group.
3-Sulfophenylbenzenediazonium: A compound with the sulfophenyl group but different substituents on the aromatic ring.
Uniqueness
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt is unique due to the combination of its substituents, which confer specific reactivity and stability. The presence of the sulfophenyl group enhances its solubility in water, making it more versatile in aqueous reactions. Additionally, the methoxy and methyl groups increase its electron density, facilitating various chemical transformations.
属性
CAS 编号 |
78480-21-4 |
|---|---|
分子式 |
C14H12N4O4S |
分子量 |
332.34 g/mol |
IUPAC 名称 |
3-[(4-diazonio-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3 |
InChI 键 |
HYLVOMPFLVGUCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



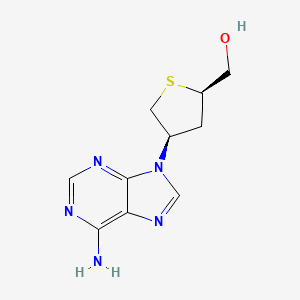
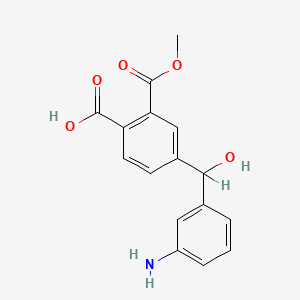
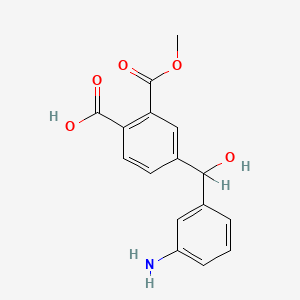
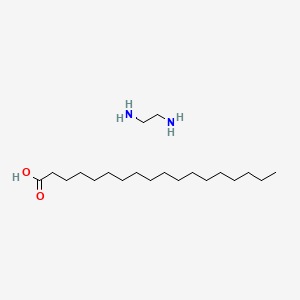

![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
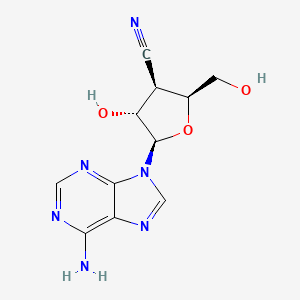
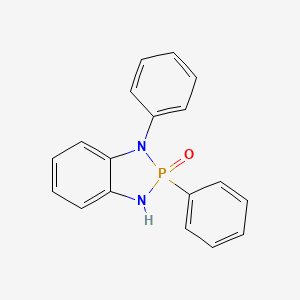
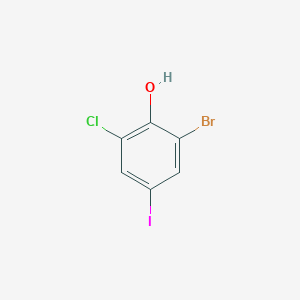
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
